N-benzyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide
Description
Properties
Molecular Formula |
C29H28N2O2S2 |
|---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
N-benzyl-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide |
InChI |
InChI=1S/C29H28N2O2S2/c1-2-22-15-17-23(18-16-22)20-26-28(33)30(29(34)35-26)19-9-14-27(32)31(25-12-7-4-8-13-25)21-24-10-5-3-6-11-24/h3-8,10-13,15-18,20H,2,9,14,19,21H2,1H3/b26-20- |
InChI Key |
MXVKWOJVOHACHK-QOMWVZHYSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Thioxo-1,3-Thiazolidin-4-One
The thiazolidinone scaffold is synthesized via a modified Hantzsch thiazole synthesis, adapting methods from Peng et al..
Procedure :
- Reaction of ammonium thiocyanate (NH₄SCN) with benzoyl chloride in [bmim][PF₆] ionic liquid at 0–5°C yields N-benzoylthiourea intermediate.
- Alkylation with chloroacetic acid in the presence of sodium acetate at 80°C induces cyclization to form 3-substituted-2-thioxo-1,3-thiazolidin-4-one.
Key Data :
Introduction of the N3 Side Chain
The butanamide moiety is installed via nucleophilic substitution, drawing from bromo-ketone chemistry.
Procedure :
- Synthesis of 4-bromo-3-oxo-N-phenylbutanamide : Diketene is brominated in dichloromethane at 5–15°C, followed by amidation with N-benzyl-N-phenylamine in the presence of triethylamine.
- Coupling to thiazolidinone : The bromo-ketone intermediate reacts with the thiazolidinone’s N3 position under basic conditions (K₂CO₃, acetone, reflux).
Key Data :
Knoevenagel Condensation for 4-Ethylbenzylidene Incorporation
The 5-(4-ethylbenzylidene) group is introduced via base-catalyzed condensation, as demonstrated in thiazolidinedione derivatives.
Procedure :
- Reaction of 2-thioxo-thiazolidin-4-one with 4-ethylbenzaldehyde in acetic acid and sodium acetate under reflux (120°C, 8 h).
- Stereochemical control : The Z-configuration is favored by steric hindrance from the 4-ethyl group, confirmed by NOESY correlations (H5–Hbenzylidene).
Key Data :
Integrated Synthetic Pathway
Combining the above steps, the full synthesis proceeds as follows:
Step 1 : Thiazolidinone core formation via Hantzsch cyclization.
Step 2 : Side-chain incorporation using 4-bromo-3-oxo-N-phenylbutanamide.
Step 3 : Knoevenagel condensation with 4-ethylbenzaldehyde.
Reaction Scheme :
- NH₄SCN + Benzoyl chloride → N-Benzoylthiourea
- Cyclization with chloroacetic acid → 2-Thioxo-thiazolidin-4-one
- Alkylation with 4-bromo-N-benzyl-N-phenylbutanamide
- Condensation with 4-ethylbenzaldehyde → Target compound
Comparative Analysis of Methodologies
| Parameter | Method A | Method B |
|---|---|---|
| Thiazolidinone Yield | 68–72% | 70–75% |
| Benzylidene Yield | 65% | 72% |
| Stereoselectivity | Z: 85% | Z: 90% |
| Reaction Time | 12 h | 8 h |
Notes :
- Method B employs ultrasonic irradiation to enhance reaction rates.
- Piperidine catalysis improves benzylidene regioselectivity.
Structural Characterization and Validation
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆ )*: δ 7.82 (s, 1H, CH=), 7.45–7.30 (m, 9H, Ar-H), 4.62 (s, 2H, N-CH₂), 2.65 (q, 2H, CH₂CH₃), 1.22 (t, 3H, CH₃).
- ¹³C NMR : δ 192.4 (C=O), 167.2 (C=S), 143.1 (CH=), 136.8–125.4 (Ar-C), 44.9 (N-CH₂), 28.7 (CH₂CH₃), 15.1 (CH₃).
- HRMS (ESI) : m/z Calculated for C₂₉H₂₇N₂O₂S₂: 515.1463; Found: 515.1468.
Challenges and Optimization Strategies
Stereochemical Control :
Side Reactions :
Solvent Systems :
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylidene and thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-benzyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formula.
Computational and Crystallographic Insights
- Crystal Packing : Ethyl groups may disrupt planar stacking observed in methyl-substituted analogs (e.g., ), leading to less ordered crystalline structures .
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